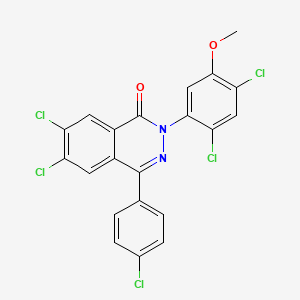

![molecular formula C28H24N4O3S B2672281 2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-(3-methoxyphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 536706-33-9](/img/structure/B2672281.png)

2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-(3-methoxyphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

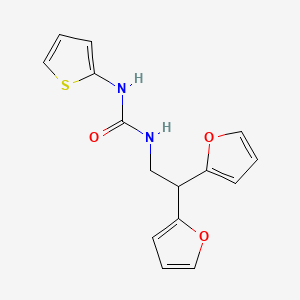

The compound is a complex organic molecule that contains several functional groups, including a 3,4-dihydroquinolin-1(2H)-yl group, a pyrimido[5,4-b]indol-4(5H)-one group, and a methoxyphenyl group. These groups are connected by a thioether and an oxoethyl group .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the synthesis of the 3,4-dihydroquinolin-1(2H)-yl and pyrimido[5,4-b]indol-4(5H)-one cores, followed by the introduction of the thioether and oxoethyl groups. The methoxyphenyl group could be introduced through a substitution reaction .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several ring structures and functional groups. The 3,4-dihydroquinolin-1(2H)-yl group would contribute a bicyclic structure, while the pyrimido[5,4-b]indol-4(5H)-one group would contribute a tricyclic structure .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the thioether group could be oxidized to a sulfoxide or sulfone, and the oxoethyl group could undergo nucleophilic substitution reactions .科学的研究の応用

Chemical Structure and Weak Interactions

The compound is part of research focusing on chemical structures and their intermolecular interactions. Studies on similar compounds have shown the formation of unusually steady intermolecular sandwich-like complexes stabilized by weak C-H…π (O-C) hydrogen bonds and π–π stacking. These interactions influence the structural arrangement and properties of the compounds, which could be relevant for understanding the behavior of the specified compound in various environments (Khrustalev et al., 2008).

Synthesis and Intramolecular Cyclization

Research on structurally related compounds emphasizes the synthesis of pyrimido[4,5-b]indole derivatives through intramolecular cyclization processes. These methods have led to the development of new series of compounds with potential applications in material science and pharmacology. The synthesis involves key steps such as the formation of acyl azide and isocyanate functionalities, leading to targeted ring systems, highlighting the compound's role in synthetic organic chemistry (Kaptı et al., 2016).

Antioxidant Applications

A study on derivatives of 4-hydroxyquinolinone, a structurally similar framework, showed potential antioxidant applications in lubricating greases. The synthesized compounds were evaluated for their efficiency in preventing oxidation, with significant results that could suggest similar properties for the compound of interest in industrial applications (Hussein et al., 2016).

Catalysis and Functionalization

The compound is potentially relevant in catalysis and functionalization studies. Research involving tetrahydroisoquinoline and isochroman under iron and copper catalysis demonstrates the utility of such compounds in the synthesis of indolyl-tetrahydroisoquinolines. This opens avenues for the compound to be explored as a catalyst or substrate in organic synthesis, expanding its applications in material science and drug development (Ghobrial et al., 2011).

将来の方向性

特性

IUPAC Name |

2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-3-(3-methoxyphenyl)-5H-pyrimido[5,4-b]indol-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H24N4O3S/c1-35-20-11-6-10-19(16-20)32-27(34)26-25(21-12-3-4-13-22(21)29-26)30-28(32)36-17-24(33)31-15-7-9-18-8-2-5-14-23(18)31/h2-6,8,10-14,16,29H,7,9,15,17H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKVIULSSWOQQJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC(=O)N5CCCC6=CC=CC=C65 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H24N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

496.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

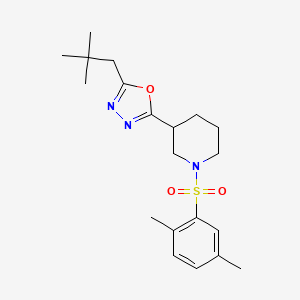

![Methyl 2-((2-fluorobenzyl)thio)-7-methyl-4-oxo-5-(pyridin-3-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2672198.png)

![5-(allylamino)-2-(4-methylphenyl)-4-[(4-methylphenyl)sulfanyl]-3(2H)-pyridazinone](/img/structure/B2672200.png)

![Tert-butyl 2-[1-[4-[(prop-2-enoylamino)methyl]benzoyl]azepan-4-yl]acetate](/img/structure/B2672207.png)

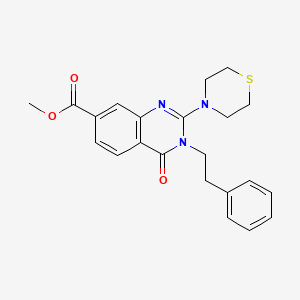

![7-allyl-1-isopropyl-3,4,9-trimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2672212.png)

![N'-[(1E)-{[(2-chloro-6-fluorophenyl)methoxy]amino}methylidene]-2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)acetohydrazide](/img/structure/B2672216.png)

![N-(2-(dimethylamino)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide hydrochloride](/img/structure/B2672217.png)

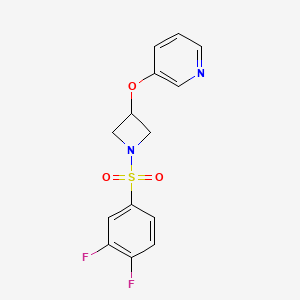

![4-chloro-N-[(4-methoxyphenyl)sulfonyl]phenylalanine](/img/structure/B2672218.png)

![(E)-1-[2-(2,3-dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-(dimethylamino)-2-propen-1-one](/img/structure/B2672219.png)